Comparative Enthalpies of Vaporization: Evidence for Process Engineering and Thermodynamic Modeling
Undecanenitrile exhibits a significantly higher enthalpy of vaporization (ΔvapH°) compared to its shorter-chain analog, decanenitrile. This difference is crucial for designing and modeling processes involving phase changes, such as distillation or evaporation. The measured ΔvapH° at 298.15 K for undecanenitrile is 71.14 ± 0.14 kJ mol⁻¹, while for decanenitrile it is 66.84 ± 0.37 kJ mol⁻¹, representing a 6.4% increase [1].
| Evidence Dimension | Enthalpy of Vaporization (ΔvapH°) at 298.15 K |
|---|---|
| Target Compound Data | 71.14 ± 0.14 kJ mol⁻¹ |
| Comparator Or Baseline | Decanenitrile (C10): 66.84 ± 0.37 kJ mol⁻¹ |
| Quantified Difference | +4.30 kJ mol⁻¹ (6.4% increase) |
| Conditions | Calorimetric measurement at 298.15 K. |
Why This Matters
The higher enthalpy of vaporization indicates stronger intermolecular forces, directly impacting energy requirements for separation processes and vapor pressure predictions.
- [1] Stridh, G., Sunner, S., & Svensson, C. (1977). Enthalpies of combustion, vaporization, and formation of some alkanenitriles, and the CH2-increment in the alkanenitrile series. The Journal of Chemical Thermodynamics, 9(10), 1005-1010. View Source
